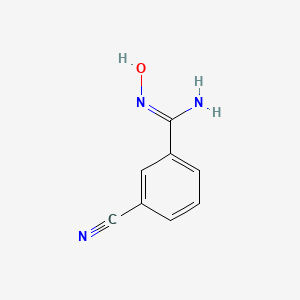

3-Cyano-N-hydroxybenzamidine

Description

Contextualization within the Amidoxime (B1450833) Class of Organic Compounds

3-Cyano-N-hydroxybenzamidine belongs to the amidoxime class of organic compounds. Amidoximes are characterized by the general formula R–C(NH2)=NOH, containing both an amino and a hydroxyimino group on the same carbon atom. mdpi.comresearchgate.net This dual functionality makes them versatile building blocks in organic synthesis, particularly for the creation of various heterocyclic compounds. nih.govacs.org

The amidoxime functional group is a cornerstone in several areas of chemistry, including medicinal, organic, coordination, and materials chemistry. mdpi.com The presence of the -NH2 group can lead to a significant mesomeric effect, distinguishing the chemistry of amidoximes from that of oximes. mdpi.com The most common method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). researchgate.netnih.gov

Amidoximes have demonstrated a wide range of biological activities, functioning as antibacterial, antifungal, and antineoplastic agents, among others. nih.gov Their ability to chelate metal ions has also led to their use in applications such as uranium recovery from seawater. acs.org

Overview of Research Trajectories for N-Hydroxybenzamidine Derivatives

Research into N-hydroxybenzamidine derivatives, including this compound, is a burgeoning field. These compounds are recognized as crucial intermediates in the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with a wide array of pharmacological activities. rjptonline.org

The diverse biological activities of N-hydroxybenzamidine derivatives have spurred extensive research. For instance, some derivatives have been investigated for their potential as anticancer agents. Studies have shown that certain N-hydroxybenzamidine compounds can inhibit specific cancer cell lines.

Furthermore, the structural modifications of N-hydroxybenzamidine derivatives are being explored to enhance their properties. For example, O-alkylation is a strategy used to increase bioavailability and lipophilicity. researchgate.net The development of new synthetic methodologies and the refinement of existing ones continue to be a focus for researchers, aiming to improve yields and create novel derivatives with enhanced activities. nih.govsnnu.edu.cn The exploration of their coordination chemistry also remains an active area of investigation. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIHUEJQEREZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=N/O)/N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to N-Hydroxybenzamidines

The formation of N-hydroxybenzamidines, also known as benzamidoximes, is primarily achieved through the reaction of a nitrile with hydroxylamine (B1172632). This transformation can be accomplished via several established routes, with the nucleophilic addition of hydroxylamine to nitrile substrates being the most prominent.

Nucleophilic Addition of Hydroxylamine to Nitrile Substrates

The most direct and widely employed method for the synthesis of N-hydroxybenzamidines is the nucleophilic addition of hydroxylamine to a nitrile. nih.gov This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. nih.gov The base, such as triethylamine or sodium carbonate, is necessary to generate the free hydroxylamine nucleophile from its hydrochloride salt. nih.gov

The reaction is commonly performed in a protic solvent like ethanol or methanol, and heating is often employed to reduce the reaction time, which can range from one to 48 hours depending on the specific substrate. nih.gov The general scheme for this reaction is as follows:

R-C≡N + NH₂OH → R-C(=NOH)NH₂

One of the challenges with this method can be the formation of amide by-products, particularly with aromatic nitriles bearing electron-withdrawing groups. rsc.org The reaction mechanism has been a subject of study, with research indicating that the choice of solvent and base can significantly influence the reaction rate and the formation of by-products. rsc.org

Conversion Strategies from Cyano-Substituted Precursors

An alternative strategy for the synthesis of N-hydroxybenzamidines involves the conversion of other cyano-substituted precursors. One such method is the treatment of thioamides with hydroxylamine. This two-step process involves first converting the nitrile to a thioamide, which is then reacted with hydroxylamine to yield the desired N-hydroxybenzamidine. This can be a high-yielding route for the preparation of pure amidoximes.

Another documented conversion strategy involves the reductive ring-opening of 3-aminobenzisoxazoles to produce 2-hydroxybenzamidines. This method utilizes catalytic hydrogenation (e.g., with Pd/C) to cleave the N-O bond of the isoxazole ring, yielding the corresponding hydroxybenzamidine.

Targeted Synthesis of 3-Cyano-N-hydroxybenzamidine

The synthesis of this compound specifically follows the general principle of nucleophilic addition of hydroxylamine to the corresponding nitrile, 3-cyanobenzonitrile (isophthalonitrile). The reaction involves treating 3-cyanobenzonitrile with hydroxylamine hydrochloride and a base in a suitable solvent.

A representative laboratory-scale procedure would involve dissolving 3-cyanobenzonitrile in a solvent such as ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base like sodium hydroxide. The reaction mixture is then heated under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Emerging Synthetic Approaches

Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of amidoximes, including N-hydroxybenzamidines. These emerging approaches often incorporate principles of green chemistry and utilize catalytic or energy-efficient techniques.

Green Chemistry Principles in Amidoxime (B1450833) Synthesis

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols for amidoximes that utilize safer solvents, reduce waste, and improve energy efficiency. One notable advancement is the use of water as a solvent for the reaction between nitriles and hydroxylamine, which can simplify the workup and reduce the environmental impact. researchgate.net

Solvent-free synthesis is another green approach that has been successfully applied to the preparation of amidoximes. For instance, the reaction of nitriles with hydroxylamine under ultrasonic irradiation in the absence of a solvent has been shown to produce amidoximes in high yields (70-85%) with significantly reduced reaction times. nih.gov Furthermore, studies have explored the use of ionic liquids as reaction media, which can enhance reaction rates and, in some cases, eliminate the formation of amide by-products, leading to a more selective and efficient synthesis. rsc.org

Catalytic and Microwave-Assisted Synthetic Protocols

The use of catalysts to promote the synthesis of N-hydroxybenzamidines is an area of active research. While the traditional method often relies on stoichiometric amounts of base, catalytic approaches aim to improve efficiency and reduce waste. For example, various metal catalysts have been investigated for the conversion of aldehydes to nitriles, which are then converted to amidoximes.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. oatext.com The application of microwave irradiation to the synthesis of N-hydroxybenzamidines and related heterocyclic compounds has been shown to be effective. researchgate.net This technique can accelerate the reaction between nitriles and hydroxylamine, allowing for the rapid and efficient production of the desired products. For example, microwave-assisted reactions have been used for the synthesis of benzamides and other nitrogen-containing heterocycles, demonstrating the potential of this technology for the synthesis of this compound. asianpubs.org

| Synthetic Method | Precursor(s) | Reagents/Conditions | Reaction Time | Yield | Reference |

| Nucleophilic Addition | Nitrile, Hydroxylamine HCl | Base (e.g., Na₂CO₃, Et₃N), Ethanol/Methanol, Heat | 1 - 48 hours | Good | nih.gov |

| Green Synthesis (Ultrasonic) | Nitrile, Hydroxylamine | Solvent-free, Ultrasonic irradiation | Short | 70 - 85% | nih.gov |

| Green Synthesis (Ionic Liquid) | Nitrile, Hydroxylamine | Ionic Liquid | Reduced time | High, selective | rsc.org |

| Microwave-Assisted Synthesis | N-acetylbenzamides, Hydroxylamine HCl | Pyridine, Microwave irradiation | Shorter time | 56% (solvent-free) | researchgate.net |

Derivatization of this compound to Complex Scaffolds

The inherent chemical properties of the N-hydroxybenzamidine moiety, characterized by its nucleophilic nitrogen and oxygen atoms, make it an exceptionally versatile precursor for constructing diverse and complex heterocyclic structures. Through carefully designed reaction pathways, this functional group can be elaborated into various ring systems, including five- and six-membered heterocycles. Key synthetic strategies involve leveraging the amidoxime as a building block in cyclization and condensation reactions.

Intramolecular cyclization represents a powerful strategy for converting acyclic precursors, such as derivatives of this compound, into rigid heterocyclic frameworks. These reactions are often characterized by high efficiency and stereochemical control. The amidoxime group can be suitably modified to contain a tethered electrophilic or nucleophilic site, facilitating ring closure.

A notable example is the synthesis of benzimidazoles through the intramolecular cyclization of N-arylamidoximes. In this approach, an N-arylamidoxime, which can be derived from this compound, undergoes acylation followed by a cyclization-dehydration cascade. This method provides a facile, one-pot process for constructing the benzimidazole core under relatively mild conditions, avoiding harsh reagents often used in traditional condensation methods. organic-chemistry.org This transformation underscores the utility of the amidoxime group as a linchpin in the assembly of complex fused heterocyclic systems.

Furthermore, related functional groups like N-hydroxy amides have been shown to undergo intramolecular cyclization to form other important heterocycles. For instance, N-hydroxy-2-phenoxyacetamides can be cyclized using polyphosphoric acid (PPA) or Lewis acids to yield 2H-1,4-benzoxazin-3(4H)-ones and related benzoxazepinones. nih.govjocpr.com This highlights the broader potential of N-hydroxy-containing functionalities in intramolecular cyclization routes for generating a diverse range of heterocyclic products.

The synthesis of 1,2,4-oxadiazoles is one of the most common and well-established derivatizations of N-hydroxybenzamidines. The amidoxime group serves as a key N-C-N-O fragment that readily undergoes cyclocondensation with a variety of carbonyl-containing compounds. This transformation is a cornerstone in the synthesis of these important five-membered heterocycles.

The most prevalent method involves the reaction of an amidoxime, such as this compound, with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, esters). The reaction typically proceeds via an initial acylation of the amidoxime to form an O-acyl intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the 1,2,4-oxadiazole ring. A wide range of coupling agents, such as carbodiimides, can be employed to facilitate the initial acylation with carboxylic acids. Alternatively, reacting the amidoxime directly with an acyl chloride in the presence of a base is a highly effective route.

The following table summarizes various conditions reported for the synthesis of 1,2,4-oxadiazole rings from amidoxime precursors.

| Amidoxime Reactant | Carbonyl Source | Reagents/Conditions | Product Type | Ref. |

| Aryl Amidoxime | Carboxylic Acid | EDC.HCl, Dichloromethane, 0-30°C then 110°C | 3,5-Disubstituted 1,2,4-Oxadiazole | nih.gov |

| Aryl Amidoxime | Acyl Chloride | Base (e.g., Pyridine), Reflux | 3,5-Disubstituted 1,2,4-Oxadiazole | organic-chemistry.org |

| Aryl Amidoxime | Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | 3,5-Disubstituted 1,2,4-Oxadiazole | researchgate.net |

| Aryl Amidoxime | Aldehydes/Ketones | Cyclocondensation | 3,5-Disubstituted 4,5-Dihydro-1,2,4-Oxadiazole | nih.gov |

| N-Substituted Amidoxime | 1,1'-Carbonyldiimidazole | Base-mediated Carbonylative Cyclization | 1,2,4-Oxadiazol-5-one | organic-chemistry.org |

This table presents a selection of reported methodologies and is not exhaustive.

The amidoxime functionality serves as a crucial intermediate in several synthetic routes to benzimidazole-containing structures. These methods can be broadly categorized into two strategies: the formation of the amidoxime on a pre-existing benzimidazole core, or the construction of the benzimidazole ring from an amidoxime precursor.

In the first approach, a benzimidazole scaffold containing a nitrile group (a benzimidazole carbonitrile) is used as the starting material. The nitrile is then converted to the corresponding N-hydroxybenzamidine (amidoxime) through reaction with hydroxylamine. This method is particularly useful for preparing prodrugs of potent amidine-containing benzimidazoles, as the amidoxime can improve bioavailability. The reaction typically involves treating the benzimidazole carbonitrile with hydroxylamine hydrochloride in the presence of a base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO). researchgate.net

The second, more versatile approach involves the synthesis of the benzimidazole ring itself from an N-arylamidoxime. This process utilizes a one-pot acylation-cyclization of the N-arylamidoxime. organic-chemistry.org The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, providing an alternative to the classical Phillips condensation which often requires harsh conditions. This method has been successfully applied to the synthesis of complex structures, including key intermediates for pharmaceutical agents. organic-chemistry.org

The table below details examples of the intramolecular cyclization of N-arylamidoximes to form benzimidazole structures.

| N-Arylamidoxime Precursor | Acylating Agent | Reagents/Conditions | Yield (%) | Ref. |

| N-(2-aminophenyl)benzamidine | Acetic Anhydride | Pyridine, Reflux | 85% | organic-chemistry.org |

| N-(4-methyl-2-aminophenyl)benzamidine | Benzoyl Chloride | Pyridine, Reflux | 92% | organic-chemistry.org |

| N-(4-chloro-2-aminophenyl)benzamidine | Acetic Anhydride | Pyridine, Reflux | 78% | organic-chemistry.org |

Data is illustrative of the synthetic method described in the cited literature.

The formation of dihydroisoxazole (isoxazoline) rings is a fundamental transformation in heterocyclic chemistry, typically achieved through the [3+2] cycloaddition of a nitrile oxide with an alkene. nih.govresearchgate.net Nitrile oxides are highly reactive 1,3-dipoles that are generated in situ for these reactions.

The standard and most widely used precursors for generating nitrile oxides are aldoximes, which are oxidized using various reagents such as hypervalent iodine compounds, or hydroximoyl chlorides, which are dehydrohalogenated with a base. mdpi.com The resulting nitrile oxide is then trapped by a suitable alkene to yield the 4,5-dihydroisoxazole ring.

A direct synthetic pathway for the conversion of an amidoxime, such as this compound, into a dihydroisoxazole intermediate is not a commonly documented transformation in the chemical literature. The oxidation of amidoximes typically leads to the formation of amides and/or nitriles with the concurrent release of nitric oxide, rather than generating a nitrile oxide suitable for cycloaddition reactions. jocpr.com Therefore, while dihydroisoxazoles are important heterocyclic intermediates, their synthesis does not typically proceed via an amidoxime precursor.

Mechanistic Organic Chemistry of the Amidoxime Moiety

Reaction Mechanisms Governing Transformations of N-Hydroxybenzamidines

N-hydroxybenzamidines, including the 3-cyano derivative, undergo a variety of chemical transformations. The outcomes of these reactions are largely dictated by the nature of the reagents and reaction conditions.

Oxidative Pathways and Products (Amides, Nitriles)

The oxidation of N-hydroxybenzamidines can lead to the formation of corresponding amides and nitriles. The product distribution is highly dependent on the oxidizing agent employed. For instance, the oxidation of 4-chlorobenzamidoxime with monoelectronic oxidants like lead tetraacetate (Pb(OAc)4) and silver carbonate (Ag2CO3) selectively yields the corresponding nitrile. researchgate.net In contrast, hydroperoxides such as hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (tBuOOH) favor the formation of the corresponding amide. researchgate.net The use of meta-chloroperbenzoic acid (m-CPBA) can result in a mixture of products, including the amide as the major component and dimeric structures. nih.gov

Microsomal oxidation of arylamidoximes, a process relevant to drug metabolism, also produces amides and nitriles, along with nitrogen oxides. researchgate.net These reactions are catalyzed by cytochrome P450 enzymes and require NADPH and molecular oxygen. researchgate.netnih.gov Mechanistic studies suggest that the oxidation to nitriles is mediated by a high-valent P450-iron-oxo complex. researchgate.net

| Oxidizing Agent | Predominant Product(s) | Reference |

| Pb(OAc)4, Ag2CO3 | Nitrile | researchgate.net |

| H2O2, tBuOOH | Amide | researchgate.net |

| m-CPBA | Amide, Dimeric Products | nih.gov |

| Cytochrome P450/NADPH/O2 | Amide, Nitrile, Nitrogen Oxides | researchgate.netnih.gov |

| This table summarizes the oxidative products of N-hydroxybenzamidines with various oxidizing agents. |

Reductive Transformations to Amidines

N-hydroxyamidines can be reduced to the corresponding amidines, a transformation of significant interest in medicinal chemistry as it can convert a prodrug to its active form. nih.gov This reduction can be achieved using various methods. One common approach involves catalytic hydrogenation. researchgate.netresearchgate.net For example, 2-hydroxybenzamidines can be prepared from 3-aminobenzisoxazoles by reductive cleavage of the N-O bond using catalytic hydrogenation over palladium on carbon (Pd/C). researchgate.net Other reducing agents like zinc in acetic acid (Zn/AcOH) or nickel(II) chloride with sodium borohydride (B1222165) (NiCl2/NaBH4) are also effective. researchgate.net Another method employs triethylsilane as a hydrogen donor in the presence of a palladium(II) chloride catalyst. researchgate.net Furthermore, polymer-bound amidoximes can be reduced to amidines using tin(II) chloride dihydrate (SnCl2·2H2O). researchgate.net

The reduction of N-hydroxylated amidines is a crucial metabolic process. nih.gov Enzyme systems in the liver, involving cytochrome b5, its reductase, and a P450 enzyme, are capable of reducing N-hydroxyamidines back to the parent amidines. nih.gov

Tautomerism and Isomerism in N-Hydroxybenzamidines (Amidoxime, Aminonitrone, Iminohydroxylamine Forms)

Amidoximes exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. wikipedia.orgallen.in For N-hydroxybenzamidines, three main tautomeric forms are considered: the amidoxime (B1450833) form, the iminohydroxylamine form, and the aminonitrone form. researchgate.netresearchgate.net Additionally, these tautomers can exist as Z and E geometrical isomers. researchgate.netresearchgate.net

Theoretical studies, using methods like Density Functional Theory (DFT), have shown that the amidoxime tautomer is generally more stable than the iminohydroxylamine tautomer. researchgate.net The energy difference between these two forms is typically in the range of 4-10 kcal/mol. researchgate.net The interconversion between these tautomers has a high energy barrier, suggesting that it is unlikely to occur at room temperature. researchgate.net The nature of the solvent can also influence the equilibrium between these forms. researchgate.net

Acid-Base Properties and Protonation Equilibria of the Amidoxime Group

The amidoxime group possesses both acidic and basic properties due to the presence of the hydroxyl group and the amino group, respectively. akjournals.comresearchgate.net The acid-base equilibria of amidoximes are characterized by their pKa values. The protonation and deprotonation of these functional groups are dependent on the pH of the solution. researchgate.net

Spectroscopic titrations have been used to determine the pKa values of representative amidoximes. For instance, benzamidoxime (B57231) has reported pKa values of approximately 4.85 for the protonated amino group and 12.36 for the hydroxyl group. researchgate.net Another study reports two pKa values for the amidoxime group at approximately 6 and 13, corresponding to the protonated oxime nitrogen and the oxime hydroxy group, respectively. researchgate.net The wide range of reported pKa values highlights the complexity of these equilibria and their sensitivity to the specific molecular structure and experimental conditions. acs.org

Computational methods have also been employed to predict the pKa values of amidoximes, with good agreement with experimental data. acs.orgosti.gov The protonation equilibria are crucial for understanding the behavior of amidoximes in biological systems and their interactions with metal ions. acs.orgnih.govplos.org

| Compound | pKa1 | pKa2 | Reference |

| Benzamidoxime | 4.85 | 12.36 | researchgate.net |

| General Amidoxime | ~6 | ~13 | researchgate.net |

| Succinediamidoxime | 4.19, 5.82 | 10.70, 10.82 | akjournals.comakjournals.com |

| This table presents the reported pKa values for various amidoximes. |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

While a specific single-crystal X-ray diffraction study for 3-Cyano-N-hydroxybenzamidine is not widely reported in the literature, its molecular structure allows for a predictive analysis of its crystalline architecture. The technique would provide definitive proof of its covalent structure, including precise bond lengths and angles, and reveal how individual molecules interact to form a stable crystal lattice. The planar phenyl ring, combined with the polar N-hydroxyamidine and cyano groups, suggests a rich supramolecular chemistry.

The crystal packing of this compound would be predominantly governed by a network of intermolecular hydrogen bonds. The N-hydroxyamidine moiety is an excellent hydrogen bond donor (both O-H and N-H) and acceptor (N and O atoms). It is anticipated that strong O-H···N or O-H···O hydrogen bonds would form, creating dimers or extended chains. The cyano group's nitrogen atom could also act as a hydrogen bond acceptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution by providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the N-hydroxyamidine group. The four protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern would be anticipated. The protons of the -NH₂ and -OH groups would appear as broad singlets that are exchangeable with D₂O, with chemical shifts that can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The nitrile carbon (C≡N) is expected in the δ 115-120 ppm range, while the amidine carbon (C=N) would be significantly downfield, likely around δ 150-160 ppm. The six aromatic carbons would produce signals in the δ 120-140 ppm region.

Predicted NMR Chemical Shifts (δ) in ppm

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic C-H | 7.5 - 8.5 | Aromatic C-H | 125 - 135 |

| -NH₂ | Variable (Broad) | Aromatic C-CN | ~112 |

| -OH | Variable (Broad) | Aromatic C-Amidine | ~135 |

| C≡N | 117 - 120 | ||

| C=N (Amidine) | 150 - 160 |

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. It would be crucial for establishing the connectivity of the protons on the aromatic ring, showing which protons are adjacent to one another.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in confirming the stereochemistry and conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment (C=N, N-O, O-H)

Infrared spectroscopy probes the vibrational frequencies of the functional groups within the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural motifs. The complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for identification.

Key vibrational modes include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: The amine group of the amidine will likely show moderate absorptions in the 3300-3500 cm⁻¹ range.

C≡N Stretch: A sharp, medium-intensity absorption characteristic of the nitrile group is predicted to appear in the 2220-2260 cm⁻¹ region.

C=N Stretch: The imine bond of the amidine group should give rise to a strong absorption band around 1640-1660 cm⁻¹.

N-O Stretch: A moderate absorption corresponding to the N-O single bond is expected in the 930-960 cm⁻¹ range. materialsciencejournal.org

Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3550 | Strong, Broad |

| N-H | Stretching | 3300 - 3500 | Moderate |

| C≡N | Stretching | 2220 - 2260 | Medium, Sharp |

| C=N | Stretching | 1640 - 1660 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| N-O | Stretching | 930 - 960 | Moderate |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₇N₃O, giving it a molecular weight of approximately 161.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z = 161. Due to the presence of the aromatic ring, this peak is expected to be relatively intense. Common fragmentation patterns for related aromatic amides and amines suggest several potential pathways. researchgate.netnih.gov

Key fragmentation processes would likely include:

Loss of •OH: A peak at m/z 144, corresponding to the loss of a hydroxyl radical.

Loss of H₂O: A peak at m/z 143, resulting from the loss of a water molecule.

Loss of HCN: Cleavage of the nitrile group could lead to a peak at m/z 134.

Formation of the Benzoyl Cation intermediate: Cleavage of the C-C bond adjacent to the ring could lead to fragments like the cyanobenzoyl cation (m/z 130) followed by the loss of CO to give the cyanophenyl cation (m/z 102).

These fragmentation patterns provide a veritable fingerprint that helps to confirm the compound's identity and structural arrangement.

Despite a comprehensive search for experimental and theoretical studies, no specific Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound was found in the available scientific literature.

UV-Vis spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the electronic structure, including the nature of chromophores and the extent of conjugation, can be obtained. The absorption maxima (λmax) and the corresponding molar absorptivity (ε) values are key parameters derived from a UV-Vis spectrum, which are characteristic of a particular compound under specific solvent conditions.

Typically, for aromatic compounds containing chromophores such as a cyano group (-C≡N) and a hydroxyamidine group (-C(=NOH)NH2) attached to a benzene ring, one would expect to observe characteristic absorption bands. These bands arise from electronic transitions, primarily π → π* and n → π* transitions associated with the aromatic ring and the functional groups. The position and intensity of these bands are influenced by the electronic nature of the substituents and their interaction with the aromatic system.

However, without experimental data or computational studies specifically focused on this compound, it is not possible to provide a detailed analysis of its electronic structure based on UV-Vis spectroscopy. No research findings detailing its absorption maxima, molar absorptivity, or the interpretation of its electronic transitions could be located. Therefore, a data table summarizing these spectroscopic properties cannot be generated at this time.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it an indispensable tool for predicting a wide array of molecular properties. spectroscopyonline.com For 3-Cyano-N-hydroxybenzamidine, DFT calculations can elucidate its structural, electronic, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscape Analysis

The first step in most quantum chemical calculations is geometry optimization, which aims to find the minimum energy structure of a molecule. researchgate.net For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. This is typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which provides a good description of electronic structure for organic molecules. nih.gov

The presence of rotatable bonds, particularly around the C-N and N-O bonds of the N-hydroxyamidine group, suggests that this compound can exist in multiple conformations. A conformational landscape analysis is crucial to identify the most stable conformers. researchgate.net This involves performing a series of constrained optimizations or a potential energy surface scan to map out the energy changes associated with bond rotation. The results typically identify several low-energy conformers, with the global minimum representing the most probable structure in the ground state. researchgate.net The optimized geometric parameters for the global minimum conformation provide the foundation for all subsequent calculations.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level) Note: This table presents expected values based on DFT calculations of analogous structures. Actual values would be derived from a specific calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C≡N (cyano) | 1.15 |

| C=N (amidine) | 1.29 | |

| N-O (hydroxylamine) | 1.40 | |

| C-C (ring-cyano) | 1.45 | |

| Bond Angle (°) | C-C-C (ring) | 120.1 |

| C-C≡N | 179.5 | |

| C=N-O | 111.5 |

Elucidation of Electronic Structure and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. irjweb.comyoutube.com

For this compound, DFT calculations can determine the energies and spatial distributions of these orbitals. The HOMO is expected to be localized primarily on the N-hydroxyamidine group and the phenyl ring, which are electron-rich regions. Conversely, the LUMO is likely distributed over the electron-withdrawing cyano group and the aromatic system. Analysis of these orbitals helps predict sites susceptible to nucleophilic or electrophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. dergipark.org.tr

Table 2: Calculated Quantum Chemical Descriptors for this compound Note: This table presents hypothetical yet realistic values to illustrate the output of a DFT analysis.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.90 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.45 |

| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | -4.40 |

| Electrophilicity Index | ω = µ2 / 2η | 3.95 |

Simulation of Spectroscopic Data and Vibrational Frequencies

DFT calculations are highly effective for simulating vibrational spectra (Infrared and Raman), which serve as a molecular fingerprint. spectroscopyonline.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show a systematic deviation from experimental data due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

A detailed analysis, known as Potential Energy Distribution (PED), is used to assign the calculated vibrational modes to specific functional groups' motions (e.g., stretching, bending, or torsion). nih.gov For this compound, characteristic frequencies would include the C≡N stretching of the cyano group, O-H and N-H stretching from the hydroxyamidine moiety, C=N stretching of the amidine, and various aromatic C-H and C=C vibrations. nih.gov Comparing the simulated spectrum with an experimentally obtained one (e.g., from FT-IR or FT-Raman) can confirm the molecular structure and provide a detailed understanding of its vibrational properties. rsc.org

Table 3: Representative Calculated Vibrational Frequencies and Assignments for this compound Note: This table illustrates a typical comparison between calculated and experimental data. Wavenumbers are in cm-1.

| Vibrational Mode Assignment | Calculated (Scaled) Frequency (cm-1) | Expected Experimental Frequency (cm-1) |

|---|---|---|

| O-H stretch | 3550 | 3560 |

| N-H stretch | 3410 | 3425 |

| Aromatic C-H stretch | 3080 | 3085 |

| C≡N stretch | 2230 | 2235 |

| C=N stretch | 1645 | 1650 |

| Aromatic C=C stretch | 1590 | 1600 |

Studies on Reaction Mechanisms and Transition State Characterization

Beyond static properties, DFT is instrumental in exploring the dynamics of chemical reactions. It can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). semanticscholar.org A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along that coordinate. mdpi.com

For a molecule like this compound, DFT could be used to study various mechanisms, such as its formation, tautomerization, or its role in cycloaddition reactions. The calculation of the activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. mdpi.com This information is invaluable for understanding reaction kinetics and predicting the most likely chemical transformations the molecule might undergo.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a fundamental tool in structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.

Prediction of Binding Modes with Enzyme Active Sites (e.g., Serine Proteases, PDE, MAO)

The structural features of this compound, particularly the benzamidine (B55565) core, suggest it may interact with enzymes that recognize arginine or lysine (B10760008) residues.

Serine Proteases: The benzamidine moiety is a well-known pharmacophore for inhibiting serine proteases such as thrombin and trypsin. nih.govacs.org The positively charged amidinium group is known to form a strong salt bridge and hydrogen bonds with a conserved aspartate residue (Asp189 in the trypsin numbering scheme) located at the bottom of the S1 specificity pocket. nih.gov Molecular docking simulations of this compound into the active site of a serine protease would likely predict this canonical binding mode. The simulation would also reveal the orientation of the phenyl ring and the cyano and hydroxy substituents, identifying secondary interactions (e.g., hydrophobic or hydrogen bonding) with other residues in the active site that could enhance binding affinity and selectivity.

Phosphodiesterases (PDE): The active site of phosphodiesterases typically contains a bimetallic center (Zn²⁺ and/or Mg²⁺) that is crucial for catalysis. The N-hydroxyamidine group in the target molecule has potential as a metal-chelating moiety. Docking studies could explore whether this group can coordinate with the metal ions in the PDE active site, displacing catalytic water molecules and inhibiting enzyme function.

Table 4: Summary of Predicted Interactions for this compound with Enzyme Active Sites Note: This table is based on established binding modes of analogous compounds.

| Enzyme Target | Key Active Site Feature(s) | Predicted Key Interaction(s) with this compound |

|---|---|---|

| Serine Protease (e.g., Trypsin) | S1 Specificity Pocket with Asp189 | Salt bridge and H-bonds between the amidine group and the carboxylate of Asp189. |

| Phosphodiesterase (PDE) | Bimetallic (Zn2+, Mg2+) center | Potential chelation of metal ions by the N-hydroxyamidine group. |

| Monoamine Oxidase (MAO-B) | Hydrophobic aromatic cage (Tyr residues), FAD cofactor | π-π stacking of the cyanophenyl ring with Tyr residues; H-bonds from the N-hydroxyamidine group. |

Investigation of DNA-Ligand Interactions

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Similarly, there is a lack of published research on the use of Molecular Dynamics (MD) simulations to explore the dynamic behavior and solvent effects of this compound. MD simulations are a powerful tool for observing the conformational changes of a molecule over time and understanding how it interacts with its environment, such as a solvent or a biological target. The absence of such studies means that the dynamic stability, conformational preferences, and solvation properties of this compound remain computationally uncharacterized in the public domain.

Coordination Chemistry of the Amidoxime Moiety

Ligand Properties of N-Hydroxybenzamidines and Coordination Modes

The coordination chemistry of N-hydroxybenzamidines is fundamentally dictated by the electronic and structural characteristics of the amidoxime (B1450833) functional group (-C(NH₂)=NOH). This moiety possesses both a weakly acidic N-OH proton and a basic amino group, allowing it to exhibit versatile coordination behavior with a wide range of metal ions. The presence of lone pairs on both the nitrogen and oxygen atoms of the oxime group, as well as on the amino nitrogen, enables it to act as an effective chelating agent.

Complex Formation Equilibria and Stability Constants with Metal Ions

The formation of metal-amidoxime complexes in aqueous solution is governed by equilibrium principles. The stability of these complexes is quantified by their stability constants (also known as formation constants), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. wikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex. scispace.comresearchgate.net

The stability of metal-amidoxime complexes is influenced by factors such as the charge and size of the metal ion, the basicity of the ligand, and the chelate effect. The pH of the solution plays a critical role, as the deprotonation of the oxime's hydroxyl group is often a prerequisite for complexation.

Table 1: Representative Stability Constants (log K) of Metal-Amidoxime Complexes

| Metal Ion | Ligand | log K | Reference |

| Uranyl (UO₂²⁺) | Acetamidoxime | >10 | nih.gov |

Note: The stability constant values can vary depending on experimental conditions such as temperature, ionic strength, and the specific amidoxime ligand used.

Synthesis and Characterization of Metal-Amidoxime Complexes

The synthesis of metal-amidoxime complexes is typically achieved by reacting a metal salt with the N-hydroxybenzamidine ligand in a suitable solvent. researchgate.net The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. The most common synthetic route to amidoximes involves the reaction of nitriles with hydroxylamine (B1172632). mdpi.comnih.gov

Characterization of the synthesized metal-amidoxime complexes is crucial to determine their composition, structure, and properties. A variety of analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the amidoxime ligand. Upon complexation, shifts in the vibrational frequencies of the C=N, N-O, and N-H bonds can be observed, providing evidence of metal-ligand bond formation. cnrs.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the metal complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

Elemental Analysis: This technique determines the elemental composition of the complex, which helps in confirming its stoichiometry.

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Applications in Selective Metal Ion Sequestration and Recovery

The strong and selective chelating ability of the amidoxime functional group has led to the development of amidoxime-based materials for the selective sequestration and recovery of metal ions, most notably for the extraction of uranium from seawater. rsc.org

Mechanism of Uranyl Ion Binding and Selectivity in Aqueous Systems

The extraction of uranium from seawater is a significant challenge due to its low concentration (approximately 3.3 ppb) and the presence of a high concentration of competing ions. ornl.govacs.org Amidoxime-based adsorbents have emerged as the most promising materials for this application due to their high affinity and selectivity for the uranyl ion (UO₂²⁺). nih.gov

The binding of the uranyl ion to the amidoxime group is a complex process. Several coordination modes have been proposed and investigated. The deprotonated amidoxime group can act as a bidentate ligand, coordinating to the uranyl center. nih.gov A key binding motif is the η² coordination, where the uranyl ion binds to both the nitrogen and oxygen atoms of the oxime group. researchgate.netacs.org Quantum chemical calculations have shown that complexing species with amidoximate groups exhibit higher binding energies for uranyl than those with carboxylate groups. acs.org

The selectivity for uranyl ions over other cations present in seawater, such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, is attributed to the specific coordination chemistry of the uranyl ion and the hard-soft acid-base (HSAB) principle. The uranyl ion is a hard acid and prefers to coordinate with hard bases like the oxygen and nitrogen donor atoms of the amidoxime group. acs.org While other transition metals like vanadium and iron can also bind to amidoxime groups, the coordination geometry and stability of the uranyl-amidoxime complex are particularly favorable. acs.orgepa.gov

Design and Performance of Amidoxime-Based Adsorbents for Uranium Extraction

Significant research has been dedicated to the design and synthesis of amidoxime-based adsorbents with high uranium adsorption capacity and selectivity. These adsorbents are typically prepared by the functionalization of various polymer supports with amidoxime groups. Common polymer backbones include polyethylene (B3416737), polyacrylonitrile, and chitosan. nih.govresearchgate.net The physical form of the adsorbent can also be tailored, with fibrous and braided materials being common. ornl.govacs.org

The performance of these adsorbents is evaluated based on several parameters, including:

Adsorption Capacity: The amount of uranium adsorbed per unit mass of the adsorbent (e.g., g U/kg adsorbent).

Adsorption Kinetics: The rate at which uranium is adsorbed.

Selectivity: The preferential adsorption of uranium over other competing metal ions.

Research conducted at Oak Ridge National Laboratory (ORNL) has led to the development of several formulations of amidoxime-based polymeric adsorbents. ornl.govacs.org Testing of these materials in natural seawater has demonstrated high uranium adsorption capacities.

Table 2: Performance of Selected Amidoxime-Based Adsorbents for Uranium Extraction from Seawater

| Adsorbent Formulation | Adsorption Capacity (g U/kg adsorbent) after 56 days | Saturation Capacity (g U/kg adsorbent) | Reference |

| 38H | >3 | >4.5 | ornl.govacs.org |

| AF1 | 3.9 | 5.4 | ornl.govacs.org |

| AI8 | >3 | >4.5 | ornl.govacs.org |

The AF1 formulation demonstrated the best uranium adsorption performance with a 56-day capacity of 3.9 g U/kg of adsorbent. ornl.govacs.org The adsorption kinetics are element-specific, with vanadium and iron showing slower adsorption rates compared to uranium. ornl.gov Efforts to improve the performance of these adsorbents focus on optimizing the polymer architecture, increasing the density of accessible amidoxime groups, and enhancing the selectivity for uranium over competing ions like vanadium. ornl.govacs.org

Kinetic and Regenerability Studies of Adsorbent Materials

The efficiency and economic viability of adsorbent materials featuring the amidoxime moiety, such as 3-Cyano-N-hydroxybenzamidine, are critically dependent on their adsorption kinetics and their capacity for regeneration and reuse. Extensive research has been conducted on materials functionalized with amidoxime groups, particularly in the context of extracting valuable and heavy metals from aqueous solutions. These studies provide crucial insights into the performance of such adsorbents under various conditions.

The adsorption process by amidoxime-based materials is generally governed by the principles of chemical adsorption, where the rate of uptake is influenced by factors such as the concentration of the metal ion, temperature, pH, and the physical and chemical properties of the adsorbent. nih.gov Kinetic models are employed to analyze the experimental data and elucidate the adsorption mechanism.

The pseudo-second-order kinetic model is frequently found to be the most suitable for describing the adsorption of metal ions onto amidoxime-functionalized materials. mdpi.comfrontiersin.org This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Kinetic Studies of Amidoxime-Based Adsorbents

Kinetic studies reveal that the adsorption of metal ions onto amidoxime-based adsorbents is often a rapid process, with a significant portion of the total adsorption occurring within the initial phase of contact. For instance, in the case of waste amidoxime chelating resin, adsorption equilibrium for several divalent metal ions was reached within 300 minutes. mdpi.com The adsorption rate is influenced by the initial concentration of the metal ions, with a higher initial concentration providing a greater driving force for the transfer of metal ions to the adsorbent surface. mdpi.com

The adsorption kinetics are also element-specific. Studies on amidoxime-based polymeric adsorbents for uranium extraction from seawater have shown that the half-saturation times can vary significantly for different elements, ranging from minutes for major cations to several weeks for elements like vanadium and iron. acs.orgosti.gov

Table 1: Adsorption Capacities and Kinetic Model Parameters for Metal Ion Adsorption by Waste Amidoxime Chelating Resin

| Metal Ion | Initial Concentration (mg/L) | Equilibrium Adsorption Capacity (mg/g) | Pseudo-Second-Order Rate Constant, k₂ (g/mg/min) |

| Pb(II) | 200 | 36.5 | Data not available |

| Cu(II) | 200 | 21.8 | Data not available |

| Zn(II) | 200 | 24.4 | Data not available |

| Cd(II) | 200 | 20.7 | Data not available |

Regenerability of Amidoxime-Based Adsorbents

Studies on amidoxime-based polymeric adsorbents for seawater uranium extraction have demonstrated that these materials can be successfully regenerated and reused over multiple cycles. acs.orgornl.govornl.gov A common eluent used in these studies is potassium bicarbonate (KHCO₃), which has shown high efficiency in recovering the adsorbed uranium. acs.orgornl.govornl.gov

However, the regeneration process and repeated use can sometimes lead to a gradual decrease in the adsorption capacity of the material. acs.orgornl.govornl.gov This decline in performance can be attributed to several factors, including the partial conversion of amidoxime ligands to carboxylate groups during extended exposure to seawater. acs.orgornl.govornl.gov This transformation can alter the adsorbent's selectivity and capacity for the target metal ion.

The reusability of amidoxime-functionalized materials has been demonstrated for various applications. For instance, an amidoxime-functionalized low-density polyethylene sheet showed potential for reusability in removing heavy metals from wastewater for up to eight cycles, with its zinc adsorption capacity being reduced to about 20.37% by the final cycle. researchgate.net Similarly, an amidoxime-functionalized carboxymethylcellulose-based hydrogel retained its adsorption efficiency for rare earth metals even after five adsorption-desorption cycles. nih.gov

Table 2: Reusability of ORNL AI8 Adsorbent for Uranium Adsorption from Seawater

| Reuse Cycle | 56-day Adsorption Capacity (% of Original) |

| 1 | ~100% |

| 2 | Significant drop |

| 3 | Significant drop |

| 4 | 28% |

Advanced Applications in Chemical Synthesis and Materials Science

3-Cyano-N-hydroxybenzamidine as a Precursor in Diverse Organic Syntheses

The reactivity of both the cyano and N-hydroxyamidine functionalities makes this compound a valuable starting material for the synthesis of a wide array of organic molecules, particularly heterocyclic systems and diverse chemical libraries.

The N-hydroxyamidine group is a well-established precursor for the synthesis of various five-membered heterocycles. For instance, it can undergo cyclization reactions with various reagents to form 1,2,4-oxadiazoles. The reaction of N-hydroxyamidines with anhydrides or acyl chlorides can yield 3,5-disubstituted 1,2,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry.

The cyano group, a versatile functional group in organic synthesis, further expands the utility of this compound in the construction of heterocyclic rings. quimicaorganica.orglongdom.org The polarity of the carbon-nitrogen triple bond allows it to react with both nucleophiles and electrophiles, facilitating its participation in intramolecular cyclizations. quimicaorganica.org For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions with other parts of the molecule or with external reagents. The presence of both the N-hydroxyamidine and cyano groups on the same aromatic platform offers the potential for tandem or sequential reactions to construct more complex, fused heterocyclic systems.

A hypothetical reaction scheme illustrating the potential of this compound in heterocyclic synthesis is presented below:

| Reactant | Reagent | Resulting Heterocycle |

| This compound | Acetic Anhydride | 3-(3-(5-methyl-1,2,4-oxadiazolyl))benzonitrile |

| This compound | Phosgene | 3-(3-oxo-2,3-dihydro-1,2,4-oxadiazol-5-yl)benzonitrile |

| This compound | Followed by reduction of cyano group and intramolecular cyclization | Fused heterocyclic systems |

In the field of drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for identifying new lead compounds with desired properties. This compound, with its three distinct points of functionality—the cyano group, the N-hydroxyamidine group, and the aromatic ring—serves as an excellent scaffold for the construction of such libraries.

Each functional group can be independently modified to generate a wide range of derivatives. For instance:

The N-hydroxyamidine moiety can be O-alkylated, O-acylated, or cyclized as discussed previously.

The cyano group can be converted into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, each providing a new handle for further diversification.

The aromatic ring can undergo electrophilic substitution reactions, introducing additional substituents that can modulate the electronic and steric properties of the molecule.

This multi-faceted reactivity allows for a combinatorial approach to synthesis, where different modifications at each functional site can be combined to rapidly generate a large and diverse library of compounds.

Design and Development of Functional Materials

The ability of this compound to participate in specific non-covalent interactions and to coordinate with metal ions makes it a promising candidate for the design and development of novel functional materials, including supramolecular architectures and catalytic systems.

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. rsc.orgmdpi.com this compound possesses functional groups capable of participating in a variety of these interactions:

Hydrogen Bonding: The N-hydroxyamidine group contains both hydrogen bond donors (-OH and -NH) and acceptors (N=C), allowing it to form robust hydrogen-bonded networks. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures.

Coordination with Metal Ions: N-hydroxyamidines are known to act as bidentate ligands, chelating metal ions through the nitrogen and oxygen atoms. ijesi.orgthieme-connect.com This property can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). The cyano group can also coordinate to metal centers, potentially acting as a bridging ligand to create extended network structures. acs.org

π-π Stacking: The presence of the benzene (B151609) ring allows for π-π stacking interactions between molecules, which can further stabilize the resulting supramolecular assemblies.

Other Non-covalent Interactions: The cyano group can also participate in other types of non-covalent interactions, such as dipole-dipole interactions and halogen bonding (if halogenated derivatives are used), providing additional tools for controlling the self-assembly process. acs.orgnih.gov

The interplay of these various non-covalent interactions can lead to the formation of complex and functional supramolecular materials with potential applications in areas such as gas storage, separation, and sensing.

The functional groups of this compound also lend themselves to applications in catalysis. The N-hydroxyamidine moiety can serve as a ligand for transition metal catalysts. nih.gov The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. The electronic properties of the catalyst can be fine-tuned by introducing different substituents on the aromatic ring.

Furthermore, this compound can be incorporated into polymeric or solid-state support materials. For example, it could be polymerized through reactions involving the aromatic ring or by converting the cyano group into a polymerizable functionality. The resulting polymer would be decorated with N-hydroxyamidine groups that can then be used to chelate metal ions, creating a heterogeneous catalyst. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled.

The potential applications in catalysis are summarized in the table below:

| Application Area | Role of this compound | Potential Advantage |

| Homogeneous Catalysis | Ligand for transition metal complexes | Tunable electronic and steric properties |

| Heterogeneous Catalysis | Monomer for functional polymers or modification of solid supports | Easy separation and recyclability of the catalyst |

| Asymmetric Catalysis | Chiral derivatives could be used as ligands for enantioselective transformations | Synthesis of enantiomerically pure compounds |

Mechanistic Biological Studies

Enzyme Modulation and Inhibition Mechanisms

Despite the prevalence of the benzamidine (B55565) scaffold in various enzyme inhibitors, specific data for 3-Cyano-N-hydroxybenzamidine remains elusive.

Inhibition of Serine Proteases and Coagulation Cascade Enzymes (e.g., Factor Xa)

The benzamidine group is a well-established pharmacophore known to interact with the active site of serine proteases, a broad family of enzymes involved in processes like blood coagulation. The positively charged amidinium group can form a salt bridge with a conserved aspartate residue in the S1 pocket of many serine proteases, including thrombin and Factor Xa. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for anticoagulant therapies.

However, specific inhibitory constants, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, for this compound against Factor Xa or other serine proteases are not reported in the current body of scientific literature. Structure-activity relationship (SAR) studies on related benzamidine derivatives often explore various substitutions on the phenyl ring to optimize potency and selectivity, but these studies have not specifically detailed the effects of the 3-cyano and N-hydroxy substituents of the compound .

Mechanism of Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic applications in a range of conditions. While various heterocyclic and aromatic compounds have been investigated as PDE inhibitors, there is no published research indicating that this compound has been screened for or exhibits inhibitory activity against any PDE isoforms. Consequently, no mechanistic data or IC50 values are available.

Molecular Basis of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases. The chemical structure of this compound does not immediately suggest a typical mechanism for MAO inhibition, which often involves interaction with the flavin cofactor or specific binding within the enzyme's active site. A search of the scientific literature and bioassay databases confirms that there are no reported studies on the MAO inhibitory activity of this compound, and therefore, no data on its mechanism or potency (IC50 or Ki values) is available.

Interaction with Bacterial DNA Polymerases

Bacterial DNA polymerases, particularly DNA polymerase III, are essential for bacterial replication and are targets for the development of novel antibiotics. While various classes of small molecules have been explored as inhibitors, there is no evidence in the scientific literature to suggest that this compound interacts with or inhibits bacterial DNA polymerases.

Antimicrobial Action: Elucidation of Molecular Mechanisms

The potential of benzamidine derivatives as antimicrobial agents has been explored, but specific efficacy data for this compound against key bacterial pathogens is lacking.

In Vitro Efficacy Studies against Bacterial Pathogens (e.g., MRSA, VREF, Periodontal Pathogens)

Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF) are significant public health threats due to their resistance to multiple antibiotics. Similarly, periodontal pathogens such as Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans are key etiological agents of periodontal disease.

While some studies have investigated the antimicrobial properties of broader classes of benzamidine derivatives against these and other bacteria, specific in vitro efficacy data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against MRSA, VREF, P. gingivalis, or A. actinomycetemcomitans have not been reported in the accessible scientific literature. Therefore, no data tables of its antimicrobial activity can be provided at this time.

Antifungal and Antiparasitic Mechanism Investigations

Currently, there is a lack of specific studies detailing the antifungal and antiparasitic mechanisms of action for this compound. While related chemical structures may exhibit such properties, dedicated research to elucidate the specific pathways and molecular targets of this compound in fungal and parasitic organisms has not been identified in the available scientific literature.

Anti-inflammatory Pathways: Modulation of Cytokine Production and Related Mechanisms

The anti-inflammatory potential of compounds structurally related to this compound, such as certain N-acylhydrazone derivatives, has been investigated. These studies suggest that a plausible mechanism of action involves the modulation of inflammatory pathways, including the nitric oxide (NO) pathway and cytokine signaling. For instance, some N-acylhydrazone derivatives have been shown to decrease the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-17, and Interferon-gamma (IFN-γ). This effect is thought to be dependent on the NO pathway. The involvement of inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC) has been implicated in the anti-inflammatory response of these related compounds.

It is hypothesized that this compound could potentially exert anti-inflammatory effects through similar mechanisms by influencing the production of key inflammatory mediators. However, direct experimental evidence and detailed mechanistic studies on this compound's specific interaction with and modulation of cytokine production pathways are not currently available.

Table 1: Investigated Anti-inflammatory Mechanisms of Related N-Acylhydrazone Derivatives

| Pathway/Mediator | Observed Effect in Related Compounds | Reference |

| Leukocyte Migration | Reduction in animal models of inflammation | |

| IL-6 Production | Significant decrease | |

| TNF-α Production | Significant decrease | |

| IL-17 Production | Significant decrease | |

| IFN-γ Production | Significant decrease | |

| Nitric Oxide Pathway | Involvement of iNOS and sGC indicated |

Note: This table is based on data for related N-acylhydrazone derivatives and serves as a potential framework for future studies on this compound.

DNA Interaction Studies: Binding Affinity, Intercalation, and Incision Properties

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Modes of interaction can include intercalation, where a molecule inserts itself between the base pairs of DNA, or groove binding. Such interactions can lead to structural changes in the DNA, potentially interfering with replication and other cellular processes.

There is currently no specific research available that details the DNA binding affinity, intercalation, or incision properties of this compound. Investigations into whether this compound can bind to DNA, the nature of such binding (e.g., intercalation vs. groove binding), and its ability to induce DNA strand breaks are necessary to understand its potential genotoxic or chemotherapeutic effects.

Nitric Oxide (NO) Donor Research: Mechanism of NO Release and Bioactivity

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and NO donor drugs are of significant therapeutic interest. The bioactivity of NO donors stems from their ability to release NO, which can then activate pathways such as the soluble guanylate cyclase (sGC) pathway, leading to vasodilation and other effects.

While the anti-inflammatory effects of some related compounds appear to be NO-dependent, there is no direct evidence to classify this compound as a nitric oxide donor. Research into its ability to release NO, the specific chemical mechanism of such release (if any), and the subsequent bioactivity of the released NO has not been reported. Future studies are required to determine if this compound possesses NO-donating properties and to characterize the mechanistic details of this potential function.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel and Sustainable Synthetic Methodologies

While the traditional synthesis of amidoximes involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile, future research will likely focus on developing more sustainable and efficient methods for producing 3-Cyano-N-hydroxybenzamidine. nih.gov The conventional method often requires heating for several hours, but modern approaches can significantly improve yields and reduce reaction times. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of related compounds. For instance, the use of magnesium oxide as a solid support under solvent-free conditions represents an efficient and environmentally friendly route for creating novel α-hydroxyphosphonates that also contain a nitrile group. researchgate.net Similarly, microwave-assisted Knoevenagel condensation has been effectively used to synthesize α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, demonstrating a rapid and high-yield approach. nih.gov The exploration of such solvent-free, solid-support, or microwave-assisted methodologies could lead to more economical and sustainable production of this compound and its derivatives.

| Synthesis Method | Reactants | Conditions | Key Advantage |

| Traditional Method | Nitrile, Hydroxylamine Hydrochloride, Sodium Carbonate | Alcohol solvent, heating at 60–80 °C for several hours | Well-established, high yields (up to 98%) reported nih.gov |

| One-Step from Nitroalkanes | Primary Nitroalkanes, Magnesium or Lithium Amides | Not specified | Convenient, one-step process nih.gov |

| Microwave-Assisted | Benzaldehyde derivative, 2-Cyanoacetamide, Ammonium Acetate | 160 W microwave irradiation for 40 seconds | Rapid reaction time, high yield (98.6%) nih.gov |

| Green Synthesis (example) | γ-ketonitriles, Dialkyl phosphites | Magnesium oxide support, solvent-free | Environmentally friendly, simple procedure researchgate.net |

Development of Advanced Analytical and Characterization Techniques

Comprehensive characterization is fundamental to understanding the structure-property relationships of this compound. While standard techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are routinely used, future work should incorporate more advanced analytical methods. nih.gov

A deeper understanding of its solid-state structure through single-crystal X-ray diffraction would provide precise information on bond lengths, angles, and intermolecular interactions. Advanced mass spectrometry techniques could elucidate fragmentation patterns, aiding in the identification of metabolites and degradation products. Furthermore, thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be crucial for assessing the stability of materials developed from this compound, particularly for applications in multi-functional and responsive systems.

High-Throughput Screening and Combinatorial Chemistry in Amidoxime (B1450833) Research

The fields of combinatorial chemistry and high-throughput screening (HTS) have revolutionized drug discovery by enabling the rapid synthesis and evaluation of vast libraries of compounds. nih.govwisdomlib.org This approach is highly applicable to the study of this compound. By using its core structure as a scaffold, combinatorial synthesis can generate large, diverse libraries of derivatives.

Techniques like solid-phase synthesis allow for the efficient creation of these libraries, which can then be subjected to HTS to identify compounds with specific biological activities. For example, HTS assays can be designed to screen for enzyme inhibition, antibacterial activity, or specific cellular responses. nih.govnih.gov The use of "click chemistry," a robust and high-yield reaction, is particularly well-suited for the high-throughput synthesis of compound libraries for screening purposes. rsc.org Applying these methodologies to this compound would accelerate the discovery of new lead compounds for therapeutic or material science applications.

Integration of Computational and Experimental Approaches for Predictive Design

The integration of computational modeling with experimental validation offers a powerful strategy for the predictive design of novel molecules based on the this compound scaffold. ornl.govacs.org Computational chemistry can pre-screen virtual libraries, prioritizing candidates for synthesis and reducing costs. nih.gov

Recent studies on other amidoximes have successfully combined experimental methods, such as spectroscopic titrations, with computational protocols to predict key chemical properties like pKa values. ornl.govacs.orgornl.gov Theoretical calculations at levels like MP2 or M06-2X, combined with solvent models, have shown high accuracy in these predictions. acs.orgornl.govresearchgate.net This integrated approach provides a robust framework for screening uncharacterized amidoxime ligands and designing new functional molecules. ornl.govacs.org Applying these combined computational and experimental workflows to this compound can guide the rational design of derivatives with optimized properties, such as enhanced binding affinity for a specific biological target or improved chelation capabilities for metal ions. ornl.govgrafiati.com

| Computational Method | Property Predicted | Experimental Validation | Significance |

| MP2/M06-2X with SMD solvent model | pKa values of amidoximes acs.org | Spectroscopic titrations acs.org | Provides a convenient means for screening suitable monomers for functional materials ornl.govacs.org |

| In silico screening | Virtual library hit identification nih.gov | Subsequent synthesis and biological screening nih.gov | More cost-effective than synthesizing and screening all compounds nih.gov |

Development of Multi-functional Materials and Responsive Systems

The amidoxime functional group is well-known for its ability to chelate metal ions, which has led to its extensive use in materials designed for metal extraction. labpartnering.orgacs.orgul.ie Materials functionalized with amidoxime groups are particularly effective at adsorbing heavy metals, including uranium ions, from aqueous solutions. labpartnering.org Research has shown that polymeric materials incorporating both amidoxime and hydroxamic acid groups possess more active sites for coordination, potentially leading to higher adsorption capacities. rsc.org

Future research on this compound could focus on its incorporation into polymers to create multi-functional materials. The pH-responsive nature of the amidoxime group could be harnessed to develop "smart" or responsive systems. researchgate.net Such materials could have applications in environmental remediation for the selective removal of metal ions, as sensors, or in controlled-release systems. researchgate.netrsc.org Studies into the synthesis of amidoxime-functionalized materials have also shown that the choice of solvent during preparation can significantly impact the material's metal absorption capacity. labpartnering.org

Deeper Elucidation of Broader Biological Pathways and Molecular Targets

Amidoximes exhibit a wide range of biological activities, and a key area for future research is to unravel the specific molecular targets and biological pathways influenced by this compound. researchgate.netnih.gov The amidoxime moiety is often used as a bioisostere for carboxylic acids and can be found in drug candidates with cardiotonic and antiarthritic properties. nih.govresearchgate.net